molecular formula C20H29N2NaO11S B1663654 Sivelestat sodium hydrate CAS No. 201677-61-4

Sivelestat sodium hydrate

Cat. No. B1663654
M. Wt: 528.5 g/mol
InChI Key: PLHREJBSQUSUCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sivelestat sodium hydrate, also known as EI 546, LY 544349, Ono-5046, and Elaspol, is a competitive human neutrophil elastase (HNE) inhibitor . It is used to inhibit human neutrophil elastase-mediated cell signaling . It has been used in the treatment of acute respiratory failure and may also improve neuropathic pain .


Molecular Structure Analysis

The empirical formula of Sivelestat sodium hydrate is C20H22N2O7S · xNa+ · yH2O . Its molecular weight is 434.46 (anhydrous free acid basis) .


Chemical Reactions Analysis

Sivelestat sodium hydrate is a competitive inhibitor of human neutrophil elastase (HNE), with an IC50 of 44 nM and a Ki of 0.2 μM . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse (IC50 = 19 to 49 nM) .


Physical And Chemical Properties Analysis

Sivelestat sodium hydrate is a solid, white to off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at room temperature .

Scientific Research Applications

1. Treatment of COVID-19 Related Acute Respiratory Distress Syndrome (ARDS)

  • Methods of Application: A retrospective analysis was conducted on adult inpatients admitted to the ICU. The study compared clinical characteristics, laboratory indices, and mortality rates between patients treated with and without sivelestat sodium .
  • Results: After five days of treatment, the median change from baseline in the oxygenation index was 21 mmHg in the medicated group and −31 mmHg in the control group . Among patients with a baseline oxygenation index < 200 mmHg, patients in the sivelestat group had an 86% lower risk of death compared to the control group .

2. Treatment of Acute Lung Injury (ALI)/ARDS

  • Summary of Application: Sivelestat is used in the treatment of ALI/ARDS. It appears to show benefit in ARDS without inhibiting the host immune defense in cases of infection .
  • Methods of Application: In a study on 167 septic patients with ARDS and DIC, sivelestat was administered upon admission to ICU and continued for 5 days .
  • Results: The results showed that sivelestat improved lung injury score, PaO2/FIO2 ratio, DIC score, and ICU length of stay and survival rate when compared to the control group .

3. Reduction of Radiation-Induced Lung Injury

  • Summary of Application: Sivelestat sodium hydrate is used to reduce radiation-induced lung injury. It blocks the release of NE from the neutrophils in the irradiated lungs .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The number of N-ASDCLA-positive cells increased in the sivelestat-administered groups, while group R had low values .

4. Suppression of Lung Hemorrhage

  • Summary of Application: Sivelestat sodium hydrate is used to suppress lung hemorrhage induced by human neutrophil elastase .
  • Methods of Application: The drug was administered intratracheally in in-vivo studies .
  • Results: The drug suppressed lung hemorrhage in hamster (ID50 = 82 μg/kg) by intratracheal administration .

5. Inhibition of Neutrophil Elastase-Mediated Cell Signaling

  • Summary of Application: Sivelestat sodium salt hydrate is used to inhibit human neutrophil elastase-mediated cell signaling .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showed that sivelestat sodium salt hydrate effectively inhibited human neutrophil elastase-mediated cell signaling .

6. Improvement of Respiratory Function in Patients with Cardiopulmonary Bypass (CPB)-Induced Acute Lung Injury

  • Summary of Application: Sivelestat is used to improve respiratory function in patients with CPB-induced Acute Lung Injury by inhibiting PMN elastase and IL-8 during the CPB process .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showed that intravenous infusion of sivelestat improved respiratory function in patients with CPB-induced Acute Lung Injury .

7. Inhibition of Human Neutrophil Elastase-Mediated Cell Signaling

  • Summary of Application: Sivelestat sodium salt hydrate is used to inhibit human neutrophil elastase-mediated cell signaling .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results showed that sivelestat sodium salt hydrate effectively inhibited human neutrophil elastase-mediated cell signaling .

8. Treatment of Acute Lung Injury Associated with Systemic Inflammatory Response Syndrome

  • Summary of Application: Sivelestat is an inhibitor of human neutrophil elastase. It is indicated for the treatment of acute lung injury associated with systemic inflammatory response syndrome .
  • Methods of Application: The drug is available as lyophilized powder for injection solution for intravenous use, containing 100 mg of Sivelestat sodium hydrate per vial .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Sivelestat sodium hydrate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

properties

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHREJBSQUSUCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N2NaO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046727
Record name Sivelestat sodium tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sivelestat sodium

CAS RN

201677-61-4
Record name Sivelestat sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat sodium tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIVELESTAT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737RR8Y409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat sodium hydrate
Reactant of Route 2
Reactant of Route 2
Sivelestat sodium hydrate
Reactant of Route 3
Reactant of Route 3
Sivelestat sodium hydrate
Reactant of Route 4
Reactant of Route 4
Sivelestat sodium hydrate
Reactant of Route 5
Reactant of Route 5
Sivelestat sodium hydrate
Reactant of Route 6
Sivelestat sodium hydrate

Citations

For This Compound
1,220
Citations
N Yoshikawa, T Inomata, Y Okada… - Molecular …, 2013 - spandidos-publications.com
The aim of this study was to investigate whether sivelestat, a neutrophil elastase (NE) inhibitor, mitigates radiation-induced lung injury in mice. C57BL/6J mice were administered a dose …
Number of citations: 22 www.spandidos-publications.com
XG Xiao, HG Zu, QG Li, P Huang - European Review for …, 2016 - europeanreview.org
… the effects of sivelestat sodium hydrate on systemic and local … and severe burns treated with sivelestat sodium hydrate group (SSI). … increased after sivelestat sodium hydrate intravenous …
Number of citations: 23 www.europeanreview.org
S Iwamoto, A Higashi, T Ueno, M Goto… - Interactive …, 2009 - academic.oup.com
… Therefore, we investigated the protective effect of sivelestat sodium hydrate (ONO-5046) on … Selective infusion of sivelestat sodium hydrate directly into the spinal cord via the lumbar …
Number of citations: 25 academic.oup.com
T Iba, A Kidokoro, M Fukunaga, K Takuhiro… - Shock, 2006 - journals.lww.com
Damage to the lung microcirculation and alveoli caused by activated leukocytes is known to play an important role in the development of acute lung injury (ALI). The aim of this study is …
Number of citations: 43 journals.lww.com
X Yu, L Zhao, Z Yu, C Yu, J Bi… - Experimental and …, 2017 - spandidos-publications.com
… if sivelestat sodium hydrate improves post‑traumatic KOA through nuclear factor (NF)‑κB in a rat model. Treatment with sivelestat sodium hydrate … Sivelestat sodium hydrate significantly …
Number of citations: 15 www.spandidos-publications.com
K Yanagihara, Y Fukuda, M Seki… - Experimental Lung …, 2007 - Taylor & Francis
… In this study, the efficacy of a specific NE inhibitor, sivelestat sodium hydrate (sivelestat), was examined using a murine model of severe pneumonia with Streptococcus pneumoniae. …
Number of citations: 31 www.tandfonline.com
D Akiyama, T Hara, O Yoshitomi, T Maekawa… - Journal of …, 2010 - Springer
Purpose It seems controversial whether or not neutrophil elastase inhibitors are effective in attenuating myocardial ischemia/reperfusion injury. We thus investigated possible protective …
Number of citations: 14 link.springer.com
S Sakai, H Tajima, T Miyashita, S Nakanuma… - Digestive diseases and …, 2014 - Springer
Background Sivelestat sodium hydrate (sivelestat) is a specific neutrophil elastase inhibitor that is effective in treating acute lung injury associated with systemic inflammatory response …
Number of citations: 19 link.springer.com
T Kono, S Okada, M Saito - Molecular and cellular biochemistry, 2008 - Springer
… NO release were inhibited by treatment with sivelestat sodium hydrate in a dose-dependent … of sivelestat sodium hydrate significantly. Our data indicated that sivelestat sodium hydrate …
Number of citations: 17 link.springer.com
T Shimbo, T Inomata, M Takahashi… - International …, 2007 - spandidos-publications.com
… sivelestat sodium hydrate, a neutrophil elastase (NE) inhibitor, on lung injury in mice. Sivelestat sodium hydrate (… This indicated that sivelestat sodium hydrate blocked the release of NE …
Number of citations: 11 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.